molecular formula C13H13NO3S B3342515 n-(3-Methoxyphenyl)benzenesulfonamide CAS No. 22865-27-6

n-(3-Methoxyphenyl)benzenesulfonamide

Cat. No.: B3342515
CAS No.: 22865-27-6
M. Wt: 263.31 g/mol
InChI Key: PIGMPCQZRHHQIE-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)benzenesulfonamide (CAS 22865-27-6) is a high-purity sulfonamide compound supplied for advanced pharmaceutical and neuroscientific research. This chemical scaffold is recognized for its significant potential in medicinal chemistry, particularly in the development of ligands for central nervous system (CNS) targets . Recent investigations into structurally related benzenesulfonamide derivatives highlight their application in designing novel selective Kappa Opioid Receptor (KOR) ligands, which are a promising non-addictive alternative to traditional Mu Opioid Receptor (MOR) analgesics for pain management research . Furthermore, sulfonamide-based compounds are extensively studied for their enzyme inhibition properties. Research indicates similar compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them relevant for neurodegenerative disease research, including Alzheimer's disease . The sulfonamide functional group is a privileged structure in drug discovery, capable of engaging in vital electrostatic and non-covalent bonding interactions with biological receptors . This product is provided for research purposes in structural biology, computational chemistry, hit-to-lead optimization, and early-stage drug discovery campaigns. It is intended for use in laboratory settings only. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-12-7-5-6-11(10-12)14-18(15,16)13-8-3-2-4-9-13/h2-10,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGMPCQZRHHQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10294291
Record name n-(3-methoxyphenyl)benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22865-27-6
Record name Benzenesulfon-m-anisidide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-(3-methoxyphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10294291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 3 Methoxyphenyl Benzenesulfonamide and Its Derivatives

Classical Approaches for N-(3-Methoxyphenyl)benzenesulfonamide Synthesis

Traditional methods for the formation of the sulfonamide bond have been the bedrock of organic synthesis for over a century. These approaches are characterized by their reliability and straightforward execution, typically involving the reaction of activated sulfonyl species with amines.

Reaction of Aryl Sulfonyl Chlorides with Amines

The most fundamental and widely practiced method for synthesizing N-aryl sulfonamides, including this compound, is the condensation reaction between an aryl sulfonyl chloride and an amine. This reaction, often referred to as the Hinsberg test for amines, proceeds via the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

In the specific synthesis of this compound, benzenesulfonyl chloride is treated with 3-methoxyaniline. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated as a byproduct. Common bases include pyridine, which can also act as the solvent, or aqueous bases like sodium hydroxide (B78521) in a two-phase system (the Schotten-Baumann reaction conditions). nih.govresearchgate.net The reaction is generally robust, providing good to excellent yields of the desired sulfonamide. nih.gov

Table 1: Representative Conditions for the Synthesis of N-Aryl Sulfonamides via Sulfonyl Chlorides

Aryl Sulfonyl ChlorideAmineBase/SolventConditionsYield (%)Reference
Benzenesulfonyl chloride3-ToluidinePyridineReflux, 3 hrsHigh nih.gov
4-Chlorobenzenesulfonyl chloridem-ToluidineNone (neat)Boil, 10 minNot specified researchgate.net
Benzenesulfonyl chlorideVarious aromatic aminesPyridineRoom Temp.High rsc.org

This table presents data for analogous reactions to illustrate the general conditions and effectiveness of the method.

Modifications of the Parent Benzenesulfonamide (B165840) Structure

Once the core N-(aryl)benzenesulfonamide scaffold is in place, further structural diversity can be achieved through modification reactions. These reactions can target the sulfonamide nitrogen, the phenyl ring of the benzenesulfonamide moiety, or the N-phenyl ring.

A common modification is the N-alkylation or N-arylation of the sulfonamide nitrogen. For secondary sulfonamides like this compound, the acidic N-H proton can be removed by a suitable base, such as sodium hydride (NaH), to generate a nucleophilic sulfonamidate anion. This anion can then react with various electrophiles, like alkyl or acyl halides, to yield N-substituted derivatives. rsc.org For instance, a parent N-(2-methoxyphenyl)benzenesulfonamide was successfully alkylated with different alkyl halides in the presence of NaH in dimethylformamide (DMF). rsc.org This strategy allows for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties.

Another modification pathway involves electrophilic aromatic substitution on either of the aryl rings, provided they are sufficiently activated. For example, bromination of N-(2-methoxyphenyl)benzenesulfonamide has been shown to occur readily in the presence of bromine and acetic acid, yielding the dibrominated product in high yield. rsc.org

Advanced Synthetic Strategies for this compound Derivatives

While classical methods remain prevalent, modern synthetic chemistry has driven the development of more efficient, versatile, and environmentally benign strategies for constructing sulfonamides. These advanced methodologies often rely on metal catalysis or novel activation techniques.

Metal-Catalyzed Sulfonamidation Reactions

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-nitrogen bonds, and their application to sulfonamide synthesis offers a powerful alternative to classical methods. These reactions avoid the need for often toxic and difficult-to-prepare sulfonyl chlorides. nih.gov

Copper-Catalyzed N-Arylation: Copper catalysis is particularly prominent in the N-arylation of sulfonamides. The Chan-Evans-Lam (CEL) reaction involves the coupling of sulfonamides with arylboronic acids. This methodology has been shown to be effective even under ligand-free conditions in green solvents like water. organic-chemistry.orgthieme-connect.com The reaction typically employs a copper salt, such as Cu(OAc)₂, and a base, providing high yields of N-aryl sulfonamides. organic-chemistry.org This approach is highly valuable for its operational simplicity and reduced environmental impact. organic-chemistry.orgthieme-connect.com Copper catalysts, in combination with specific ligands like oxalamides, have also proven effective for the coupling of sulfonamides with less reactive (hetero)aryl chlorides and bromides. nih.gov

Palladium- and Nickel-Catalyzed Reactions: Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of C-N bond formation, and while extensively used for amines, its application to sulfonamides provides a robust synthetic route. nih.gov More recently, less expensive and more earth-abundant nickel catalysts have emerged as powerful alternatives for the sulfonamidation of aryl halides. nih.govresearchgate.net Photosensitized nickel catalysis, for example, enables the C-N bond formation between a wide range of sulfonamides and aryl electrophiles under mild conditions. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the direct C-H amidation of arenes using sulfonyl azides as the nitrogen source. rsc.orgacs.org This method forms the S-N bond while generating nitrogen gas as the only byproduct, representing a highly atom-economical approach. rsc.org

Table 2: Examples of Metal-Catalyzed N-Aryl Sulfonamide Synthesis

Metal/LigandAryl SourceSulfonamideSolventConditionsYield (%)Reference
Cu(OAc)₂ (ligand-free)Phenylboronic acidp-ToluenesulfonamideWaterReflux94 organic-chemistry.orgthieme-connect.com
Cu₂O / Oxalamide4-BromotolueneBenzenesulfonamideDioxane100 °C93 nih.gov
NiBr₂·glyme / dtbbpyAryl chlorideBenzenesulfonamideDMA130 °C92 nih.gov
Pd₂(dba)₃ / XantphosAryl iodideHydrazine (B178648) (aminosulfonylation)Toluene100 °C84 nih.gov

This table showcases representative metal-catalyzed methods for the synthesis of N-aryl sulfonamides.

Oxidative Coupling Methodologies

A significant advancement in sulfonamide synthesis is the direct oxidative coupling of thiols and amines. This approach is exceptionally efficient as it forms the S-N bond and establishes the correct oxidation state of sulfur in a single transformation, starting from readily available precursors.

Electrochemical synthesis has emerged as a particularly green and powerful tool for this transformation. capes.gov.brnih.govnih.gov In this method, a mixture of a thiol (e.g., thiophenol) and an amine (e.g., 3-methoxyaniline) is subjected to an electric current. The reaction proceeds without the need for chemical oxidants or catalysts. nih.govnih.gov Mechanistic studies suggest an initial anodic oxidation of the thiol to a disulfide, followed by the oxidation of the amine to a radical cation. nih.govacs.org These intermediates then react and undergo further oxidation to form the final sulfonamide, with hydrogen gas as the only byproduct. capes.gov.brnih.gov This method is fast, scalable, and displays broad functional group tolerance. nih.gov

Chemical oxidants can also be employed. Systems like iodine in the presence of tert-butyl hydroperoxide (tBuOOH) have been used to mediate the oxidative coupling of thiols with ammonia (B1221849) to generate primary sulfonamides. rsc.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the choice and design of synthetic routes. For sulfonamide synthesis, this translates to the use of less hazardous reagents, employment of catalytic methods, and the use of environmentally benign solvents.

Many of the advanced strategies discussed align with green chemistry principles. For example, the copper-catalyzed N-arylation of sulfonamides in water eliminates the need for volatile and toxic organic solvents. organic-chemistry.orgthieme-connect.com The development of recyclable catalysts, such as copper immobilized on magnetic nanoparticles, further enhances the sustainability of these processes by allowing for easy separation and reuse of the catalyst. researchgate.netnih.gov

Design and Synthesis of Novel Hybrid Conjugates Incorporating this compound

The design of hybrid molecules based on the this compound scaffold involves covalently linking this primary structure to other chemical moieties, such as heterocycles or other functional groups, via a stable or cleavable linker. The primary synthetic routes to achieve this typically involve two main pathways: either by reacting a pre-functionalized this compound with a second molecule or by building the sulfonamide structure onto a more complex, pre-existing scaffold. A common foundational method for the synthesis of the core structure itself involves the reaction of a benzenesulfonyl chloride with 3-methoxyaniline (m-anisidine) in a basic medium. bioinfopublication.org Modifications can then be made to this core structure to facilitate conjugation.

The conjugation of a sulfonamide with a heterocyclic ring is a prevalent strategy in medicinal chemistry to explore new chemical space and biological activities. The synthesis of such hybrids can be broadly categorized into two approaches: building the heterocycle onto the sulfonamide core or coupling a pre-formed heterocycle with the sulfonamide moiety.

One established method involves the modification of a starting benzenesulfonamide to introduce a reactive group, which then participates in a cyclization reaction to form the heterocycle. For example, a general strategy starts with a substituted sulfanilamide (B372717), which is first acylated with 2-chloroacetyl chloride. rsc.org The resulting intermediate, a 2-chloro-N-(sulfamoylphenyl)-acetamide derivative, can then undergo intramolecular cyclization rearrangement when treated with a nucleophile like ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) to yield a thiazol-4-one containing benzenesulfonamide. rsc.org This resulting hybrid can be further modified, for instance, by condensation with various aldehydes to create a library of diverse derivatives. rsc.org

A more direct approach involves the coupling of a benzenesulfonyl chloride with a heterocyclic amine. This is a versatile method for creating a direct linkage between the sulfonamide sulfur and a nitrogen atom within the heterocycle. Research has demonstrated the synthesis of benzenesulfonamide-bearing functionalized imidazole (B134444) derivatives. impactfactor.org Although starting from 3-aminobenzenesulfonamide, the principle involves reacting it with a substituted phenyl isothiocyanate to form a thiourea, which is then cyclized to form the imidazole-2-thiol ring. This core can be further alkylated to produce a range of S-alkylated derivatives. impactfactor.org This strategy could be adapted by using N-(3-methoxyphenyl)-4-aminobenzenesulfonamide as the starting material to generate the target hybrid structure.

Table 1: Synthetic Strategies for Sulfonamide-Heterocycle Hybrids

Heterocycle Starting Materials Key Reagents & Conditions Resulting Hybrid Structure Reference

| Thiazol-4-one | Sulfanilamide, 2-chloroacetyl chloride, Ammonium thiocyanate | 1. K₂CO₃, Acetone 2. Reflux in Ethanol | 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide | rsc.org | | Imidazole | 3-Aminobenzenesulfonamide, Substituted Phenyl isothiocyanate | 1. Pyridine 2. H₂O₂, NaOH | Benzenesulfonamide-bearing functionalized imidazole | impactfactor.org | | Thiadiazine | Substituted Aniline (B41778), Substituted Benzenesulfonyl chloride | 1. NaNO₂, HCl 2. CuCl, AcOH, SO₂ 3. NH₃, DCM | Disubstituted benzenesulfonamide analogues | nih.gov |

This table illustrates general methodologies that can be adapted for the synthesis of this compound-heterocycle hybrids.

Linkers are crucial components in the design of complex molecular conjugates, providing spatial separation between two or more functional moieties and often enabling controlled release of an active component. unimi.it Linker-based strategies for this compound can utilize various types of chemical bonds and functionalities, including peptides, amino acids, or other bifunctional spacers. unimi.itnih.gov

A prominent strategy involves the use of amino acids as linkers. For instance, the synthesis of benzenesulfonamide-containing phenylalanine derivatives has been reported as a method to create novel molecular architectures. nih.gov A general synthetic route begins with a core amine, which is first acylated with a Boc-protected amino acid (like Boc-glycine) to form an amide bond. Following the removal of the Boc protecting group, the exposed amine of the linker is then reacted with a substituted benzenesulfonyl chloride via an acylation reaction to yield the final conjugate. nih.gov This modular approach allows for the insertion of different amino acid linkers and various substituted benzenesulfonamides. To apply this to the target compound, one could react an appropriate starting amine with a linker, deprotect it, and subsequently couple it with 3-methoxybenzenesulfonyl chloride.

Another linker-based approach involves the use of a hydrazine moiety. The synthesis can begin by converting an ester-functionalized sulfonamide, such as ethyl 4-(phenylsulfonamido)benzoate, into a hydrazide derivative by reacting it with hydrazine hydrate. impactfactor.org This N-(4-(hydrazinecarbonyl)phenyl)benzenesulfonamide intermediate serves as a versatile linker, as the terminal hydrazide group can be readily condensed with various aldehydes or ketones to form Schiff base conjugates. impactfactor.org This methodology provides a straightforward way to attach a wide array of carbonyl-containing molecules to the sulfonamide scaffold through a hydrazone linker.

Table 2: Examples of Linker-Based Conjugation Methodologies for Sulfonamides

Linker Type Conjugation Chemistry Key Intermediates Purpose of Linker Reference
Amino Acid (Glycine) Amide bond formation Boc-glycine, Substituted benzenesulfonyl chloride Provides a defined spatial and chemical connection between molecular fragments. nih.gov
Hydrazide Schiff Base formation (Hydrazone linkage) Acid hydrazide derivative of sulfonamide Creates a cleavable linkage and allows for conjugation with carbonyl compounds. impactfactor.org
Peptide (e.g., Val-Cit) Amide bond formation Valine-Citrulline dipeptide Often used in drug delivery as an enzyme-cleavable linker for targeted release. nih.gov
Dicarbamate Spacer Carbamate formation Ethylenediamine moiety, PABC spacer Connects hydroxyl groups of a payload to a carrier, often designed for specific cleavage mechanisms. unimi.it

This table summarizes general linker strategies from the literature that are applicable for the synthesis of this compound conjugates.

Advanced Spectroscopic and Crystallographic Characterization of N 3 Methoxyphenyl Benzenesulfonamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-(3-Methoxyphenyl)benzenesulfonamide Structure Elucidation

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the two aromatic rings, the methoxy (B1213986) group, and the sulfonamide N-H group.

Aromatic Protons: The protons on the benzenesulfonamide (B165840) ring and the 3-methoxyphenyl (B12655295) ring will appear in the aromatic region, typically between δ 6.5 and 8.0 ppm. The substitution patterns will lead to specific multiplicities (singlet, doublet, triplet, etc.). For instance, the protons on the unsubstituted benzenesulfonamide ring would show complex multiplets. The protons on the 3-methoxyphenyl ring are expected to show characteristic signals reflecting their positions relative to the methoxy and sulfonamido groups.

Methoxy Protons: The three protons of the methoxy (-OCH₃) group will appear as a sharp singlet, typically in the range of δ 3.7-3.8 ppm. rsc.org

N-H Proton: The sulfonamide proton (N-H) is expected to appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Analogues Data based on N-(3-Methoxyphenyl)-4-methylbenzenesulfonamide in CDCl₃. rsc.org

Proton AssignmentExpected Chemical Shift (δ ppm)Multiplicity
Aromatic H7.16 - 7.41Multiplet
N-H~7.22Singlet (broad)
Methoxy H (-OCH₃)3.69Singlet

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The twelve carbon atoms of the two phenyl rings will resonate in the δ 110-160 ppm region. The carbon attached to the methoxy group (C-OCH₃) will be significantly shifted downfield (around δ 160 ppm), while the carbons attached to the nitrogen and sulfur atoms will also show distinct chemical shifts.

Methoxy Carbon: The carbon of the methoxy group will appear at approximately δ 55.5 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Analogues Data based on N-(3-Methoxyphenyl)-4-methylbenzenesulfonamide in CDCl₃. rsc.org

Carbon AssignmentExpected Chemical Shift (δ ppm)
Aromatic C108.5 - 160.3
Methoxy C (-OCH₃)55.5

Infrared (IR) Spectroscopy for Functional Group Analysis of this compound

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H, S=O, and C-O bonds.

N-H Stretching: A distinct band for the N-H stretching vibration of the sulfonamide group is typically observed in the region of 3300-3400 cm⁻¹. In solid-state spectra of benzenesulfonamide derivatives, this band can appear between 3444-3473 cm⁻¹ due to intermolecular hydrogen bonding. researchgate.net

S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong absorption bands: an asymmetric stretching vibration (ν_as) and a symmetric stretching vibration (ν_s). These typically appear in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

C-O Stretching: The C-O stretching of the methoxy group on the aromatic ring will produce a strong band, usually around 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

N-S Stretching: The stretching vibration of the N-S bond is expected in the range of 935-875 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-H (Sulfonamide)Stretching3300 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic, -OCH₃)Stretching2850 - 2960
S=O (Sulfonyl)Asymmetric Stretching1300 - 1350
S=O (Sulfonyl)Symmetric Stretching1140 - 1180
C-O (Aryl Ether)Stretching1200 - 1250
N-S (Sulfonamide)Stretching875 - 935 researchgate.net

Mass Spectrometry (MS) in Structural Confirmation of this compound Derivatives

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern provides further structural information. Common fragmentation pathways for sulfonamides include the cleavage of the S-N and S-C bonds. This would lead to characteristic fragment ions such as [C₆H₅SO₂]⁺ and [M-C₆H₅SO₂]⁺. The presence of the methoxyphenyl group would also result in specific fragments related to its structure. For example, analysis of derivatives like N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide has been performed using mass spectrometry to confirm their structures. researchgate.net

X-ray Diffraction (XRD) for Single-Crystal Structural Analysis of this compound Analogues

Single-crystal X-ray diffraction provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While the specific crystal structure of the title compound is not detailed in the provided results, extensive studies on closely related sulfonamide analogues allow for a robust prediction of its solid-state features. nih.govmdpi.com

The crystal packing of sulfonamides is dominated by strong hydrogen bonds and other supramolecular interactions. nih.govacs.org

Hydrogen Bonding: The sulfonamide group is an excellent hydrogen bond donor (the N-H proton) and acceptor (the sulfonyl oxygens). acs.org This leads to the formation of robust and predictable hydrogen-bonding patterns. The two most common motifs are:

C(4) Chains: Where molecules are linked head-to-tail via N–H···O=S hydrogen bonds, forming infinite chains. mdpi.comnih.gov

R²₂(8) Dimers: Where two molecules form a cyclic dimer through a pair of N–H···O=S hydrogen bonds. mdpi.com

Supramolecular Synthons: The competition between different hydrogen bond donors and acceptors can lead to a variety of supramolecular synthons. acs.org In aryl-substituted sulfonamides, the arrangement is often achieved through a variety of synthons beyond the common chain and dimer motifs. acs.org

Role of the Methoxy Group: The methoxy group can also participate in weaker C–H···O interactions, further stabilizing the crystal packing. nih.gov In some structures, the methoxy oxygen can even act as the primary acceptor for the N-H hydrogen bond, altering the packing motif significantly from the more common sulfonamide oxygen acceptor. mdpi.com

Studies on isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide demonstrate that even slight changes in substituent position can significantly alter the C-S-N-C torsion angles and the resulting hydrogen bonding network, leading to different crystal packing and physical properties like melting point. mdpi.com

Conformational Analysis in the Crystalline State

A comprehensive search for the specific crystallographic data of this compound did not yield a dedicated crystal structure analysis in the published scientific literature. While crystallographic information for analogous compounds, such as N-acetylated derivatives and positional isomers (e.g., N-(4-methoxyphenyl)benzenesulfonamide), is available, a detailed conformational analysis with specific bond lengths, bond angles, and torsion angles for the title compound in its crystalline form cannot be provided at this time.

The analysis of related structures indicates that the conformation of arylsulfonamides in the solid state is governed by a combination of factors, including the electronic and steric effects of substituents on the aromatic rings and the intermolecular interactions, such as hydrogen bonding.

Typically, the geometry around the sulfur atom in benzenesulfonamides deviates from a perfect tetrahedron. The O-S-O bond angle is generally larger than the ideal 109.5°, while the N-S-C angles are often smaller. This is attributed to the repulsive forces between the electronegative oxygen atoms. nih.goviucr.org

Furthermore, the sulfonamide moiety often adopts an anti-periplanar conformation, which is a common feature in this class of compounds. nih.gov Intermolecular hydrogen bonds, typically involving the sulfonamide N-H as a donor and a sulfonyl oxygen atom as an acceptor, play a crucial role in stabilizing the crystal packing, often leading to the formation of chains or dimeric motifs. mdpi.comresearchgate.net

Without the specific Crystallographic Information File (CIF) for this compound, the generation of precise, interactive data tables for its bond lengths, bond angles, and torsion angles is not possible. Such tables would require experimental data from single-crystal X-ray diffraction analysis, which does not appear to be publicly available for this specific compound.

Computational and Theoretical Investigations of N 3 Methoxyphenyl Benzenesulfonamide

Quantum Chemical Calculations (DFT) on N-(3-Methoxyphenyl)benzenesulfonamide Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For this compound, DFT calculations offer a detailed understanding of its electronic structure and reactivity profile.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. nih.gov

For sulfonamide derivatives, these calculations are often performed using DFT at a specific level of theory, such as B3LYP with a 6-31G(d,p) basis set. nih.gov In a study on a related compound, 4-methyl-N-(3-nitrophenyl)benzene sulfonamide, the HOMO was found to be localized on the nitrophenyl moiety, while the LUMO was distributed over the benzenesulfonamide (B165840) portion. nih.gov This distribution indicates that the nitrophenyl ring acts as the primary electron donor, while the benzenesulfonamide group is the electron acceptor. The calculated HOMO and LUMO energies for this analogue show that charge transfer occurs within the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Sulfonamide Analogue (Data for 4-methyl-N-(2-methylphenyl) benzene (B151609) sulfonamide) researchgate.net

ParameterEnergy (eV)
HOMO-6.125
LUMO-1.157
Energy Gap (ΔE)4.968

This interactive table provides example data from a related compound to illustrate the typical values obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. aip.org The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

In theoretical investigations of sulfonamides containing a methoxyphenyl group, such as 4-amino-N-(3-methoxyphenyl)benzenesulfonamide, MEP calculations have been employed to identify the best hydrogen-bond donors and acceptors. nih.gov For these types of molecules, the most negative potential is typically located around the oxygen atoms of the sulfonyl group, making them strong hydrogen-bond acceptors. The hydrogen atom attached to the sulfonamide nitrogen generally exhibits a high positive potential, marking it as a primary hydrogen-bond donor. nih.gov

The MEP analysis helps in understanding the noncovalent interactions that govern the molecule's behavior in different environments and its packing in the crystalline state. nih.gov The electron-rich and electron-poor regions identified by MEP are crucial for predicting intermolecular interactions. nih.gov

The acidity of the sulfonamide group (SO₂NH) is a key property, and its pKa can be predicted using theoretical methods. These methods often involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent model. Strong linear correlations have been established between experimentally determined pKa values and calculated equilibrium bond lengths within the sulfonamide group for various classes of these compounds. researchgate.netresearchgate.net For benzenesulfonamides, the pKa is known to be around 10.1. chemicalbook.com

Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. Theoretical studies on related sulfonamides with a methoxyphenyl moiety have identified minimum-energy conformations. nih.gov The flexibility primarily arises from the rotation around the S-N bond and the bonds connecting the phenyl rings to the central sulfonamide bridge. nih.gov In the solid state, the conformation is influenced by packing forces and intermolecular interactions, such as hydrogen bonds. For instance, in N-(2-methoxyphenyl)benzenesulfonamide, two crystallographically independent molecules were found with different dihedral angles between the phenyl rings (88.16° and 44.50°), highlighting the molecule's conformational flexibility. nih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound Systems

In the gas phase, where intermolecular interactions are absent, the molecule adopts its intrinsically preferred conformation, governed by intramolecular forces like steric repulsion and electronic effects. Computational studies on the parent compound, benzenesulfonamide, have identified stable conformers based on the orientation of the amino group relative to the sulfonyl group. nih.gov For N-aryl substituted sulfonamides, the key conformational descriptor is the torsion angle around the C-S-N-C bridge. For example, in the crystal structure of N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide, the dihedral angle between the phenyl rings is 48.93°. nih.gov In N-(4-Methoxyphenyl)benzenesulfonamide, the dihedral angle between the methoxybenzene group and the benzenesulfonamide ring is approximately 55-63°. nih.gov These solid-state structures provide a good starting point for understanding the likely low-energy conformations in the gas phase. Theoretical calculations can then be used to find the global minimum energy conformation and the energy barriers between different conformers.

Table 2: Selected Torsion and Dihedral Angles for Analogues of this compound in the Solid State

CompoundTorsion/Dihedral AngleValue (°)
N-(2-Methoxyphenyl)benzenesulfonamide (Molecule A)Dihedral angle between phenyl rings88.16
N-(2-Methoxyphenyl)benzenesulfonamide (Molecule B)Dihedral angle between phenyl rings44.50
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamideDihedral angle between phenyl rings48.93
N-(4-Methoxyphenyl)benzenesulfonamideDihedral angle between methoxybenzene and benzene rings54.6 - 62.9

This interactive table presents structural data from related compounds, illustrating the conformational variability in this class of molecules. Data sourced from references nih.govnih.gov.

In solution, the conformational preferences of this compound can be influenced by solvent effects. While detailed molecular dynamics simulations for this specific compound are not available in the cited literature, the general principles suggest that polar solvents would stabilize conformations with larger dipole moments. The interactions with solvent molecules, particularly through hydrogen bonding, can alter the relative energies of different conformers compared to the gas phase. The presence of the methoxy (B1213986) group can also influence solubility and interactions with the solvent. smolecule.com The study of protonation sites in the gas phase versus in solution for sulfa drugs has shown that the solvent can significantly alter the preferred structure, a finding that underscores the importance of considering the environment in conformational studies. researchgate.net

Molecular Docking Studies of this compound with Biomolecular Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule (ligand) and a protein receptor.

The interaction profile of a ligand with its target protein is a critical aspect of understanding its potential biological activity. For benzenesulfonamide derivatives, studies have shown that their binding is often characterized by a variety of non-covalent interactions. nih.gov These interactions include hydrogen bonds, hydrophobic contacts, π-stacking, π-cation interactions, salt bridges, and water bridges. nih.gov

Tools like the Protein-Ligand Interaction Profiler (PLIP) are instrumental in detecting and visualizing these interactions. nih.govnih.gov For instance, in related sulfonamide structures, the sulfonamide group itself is a key participant in hydrogen bonding, often forming N-H···O-S hydrogen bonds that can lead to specific patterns like chains or dimers in the solid state. mdpi.com The methoxy group on the phenyl ring can also act as a hydrogen bond acceptor. mdpi.com

The types of interactions observed for benzenesulfonamide derivatives with various protein targets are summarized below:

Interaction TypeDescription
Hydrogen Bonds Essential for specificity, often involving the sulfonamide N-H and O atoms. mdpi.com
Hydrophobic Contacts The phenyl and methoxyphenyl rings frequently engage in hydrophobic interactions within the binding pocket. nih.gov
π-Stacking Interactions between the aromatic rings of the ligand and aromatic residues (e.g., Tyrosine, Phenylalanine) in the protein. nih.govnih.gov
π-Cation Interactions Occur between the electron-rich aromatic rings and cationic residues like Lysine. nih.gov
Water Bridges Water molecules mediating hydrogen bonds between the ligand and the protein. nih.gov

Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the strength of the protein-ligand interaction. Lower binding energy values suggest a more stable complex and higher binding affinity. nih.gov

Studies on various benzenesulfonamide derivatives have reported a range of binding affinities against different biological targets. For example, docking studies of benzenesulfonamide derivatives against breast cancer cell line targets have shown that these compounds can form stable complexes with high binding affinity. nih.govresearchgate.net While specific data for this compound is not detailed in the provided search results, the binding energies for related sulfonamide derivatives against various receptors provide a comparative context. For instance, docking of 3-methoxy flavone (B191248) derivatives with the human estrogen receptor alpha (ER-α) showed binding energies ranging down to -10.14 kcal/mol. nih.gov

The following table illustrates typical binding energy ranges for sulfonamide derivatives against different types of protein targets, as found in computational studies:

Target ClassExample Receptor (PDB ID)Typical Binding Energy Range (kcal/mol)
Anticancer Breast Cancer Receptor (4FA2)-7 to -10 nih.govresearchgate.net
Anticancer Estrogen Receptor Alpha (2IOG)-9 to -12 nih.gov
Antimicrobial Not SpecifiedHigh Binding Affinity Reported nih.gov

These values indicate that this compound and its analogs are predicted to be effective binders to various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org

QSAR models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimentally determined biological activity. wikipedia.orgnih.gov These models, once validated, can be used to predict the activity of new, unsynthesized compounds. wikipedia.org Both linear, such as Multiple Linear Regression (MLR), and non-linear, such as Artificial Neural Network (ANN), models have been developed for benzenesulfonamide derivatives. nih.govnih.gov

For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to sulfonamide derivatives to guide structural optimization for improved biological activity. nih.govnih.gov These models use 3D grid-based descriptors to represent steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov The statistical quality of QSAR models is assessed using parameters like the coefficient of determination (R²) and the cross-validated R² (Q²). Robust models typically have R² values greater than 0.7 and Q² values greater than 0.6. nih.govresearchgate.net

The general steps for developing a predictive QSAR model are outlined below:

Data Set Preparation : A diverse set of compounds with known activities is collected.

Molecular Descriptor Calculation : Various descriptors (1D, 2D, 3D) are calculated for each molecule. nih.gov

Data Splitting : The data is divided into a training set (to build the model) and a test set (to validate it). biointerfaceresearch.com

Model Building : Statistical methods are used to build the relationship between descriptors and activity. nih.govbiointerfaceresearch.com

Model Validation : The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity. researchgate.net This information provides insights into the mechanism of action and guides the design of more potent molecules. researchgate.net

For various benzenesulfonamide derivatives, QSAR studies have identified several key descriptors:

Steric and Shape Descriptors : These relate to the size and shape of the molecule. Van der Waals volume and surface area are often important. researchgate.net

Electronic Descriptors : Properties like electrostatic fields, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and polarizability are frequently correlated with activity. researchgate.netresearchgate.net

Hydrophobic Descriptors : The logarithm of the partition coefficient (logP) is a common descriptor that affects how a molecule distributes between aqueous and lipid environments. researchgate.net

Topological Descriptors : These describe the connectivity and branching of atoms in a molecule. nih.gov

Hydrogen Bond Descriptors : The potential to form hydrogen bonds as either a donor or an acceptor is a critical factor. nih.gov

The table below summarizes key descriptor types and their influence on the activity of sulfonamide-like compounds based on various QSAR studies.

Descriptor TypeExample DescriptorGeneral Influence on Activity
3D-MoRSE Mor17mSteric properties influencing interactions. analchemres.org
Topological MDEN-22Describes molecular distance edge, affecting binding. nih.gov
Electronic MATS1s, H3eRelates to electronegativity and polarizability, crucial for interactions. nih.govresearchgate.net
Hydrogen Bonding maxHBint10Strength of potential hydrogen bonds. nih.gov
Hydrophobicity AlogPGoverns transport and interaction with hydrophobic pockets. researchgate.net

These findings suggest that for this compound derivatives, a balance of steric bulk, electronic properties, and hydrophobicity is essential for potent biological activity.

Intermolecular Interactions and Crystal Packing Analysis using Hirshfeld Surfaces for this compound Compounds

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal. scirp.orgresearchgate.net It maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed analysis of close contacts between neighboring molecules.

In the crystal structures of related compounds, such as N-(4-bromo-3-methoxyphenyl)benzenesulfonamide, the primary intermolecular contacts are H···H, O···H/H···O, and C···H/H···C interactions. iucr.orgnih.gov The presence of the sulfonamide and methoxy groups provides sites for hydrogen bonding (C-H···O), which plays a significant role in assembling the molecules into larger supramolecular structures. mdpi.comiucr.orgnih.gov π-π stacking interactions between the aromatic rings are also observed, contributing to the stability of the crystal lattice. nih.gov

The following table presents the typical percentage contributions of various intermolecular contacts to the Hirshfeld surface for related N-arylbenzenesulfonamide structures, giving an indication of what can be expected for this compound.

Intermolecular ContactTypical Contribution to Hirshfeld Surface (%)Description
H···H > 30% iucr.orgRepresents the largest contribution, arising from van der Waals forces. scirp.org
O···H/H···O 20 - 40% iucr.orgnih.govIndicates the presence of hydrogen bonds, often involving the sulfonyl and methoxy oxygens. iucr.orgnih.gov
C···H/H···C ~12 - 20% iucr.orgnih.govC-H···π interactions and other weak contacts. iucr.org
C···C ~5% nih.govSuggests the presence of π-π stacking interactions between aromatic rings. nih.gov
Br···H/H···Br ~7 - 14% (for bromo-derivatives) iucr.orgSpecific to halogenated derivatives. iucr.org

This analysis highlights that the crystal packing of this compound is likely dictated by a complex interplay of hydrogen bonding and weaker van der Waals forces, with π-π interactions also playing a role. iucr.org

Contribution of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in the supramolecular assembly of benzenesulfonamide derivatives. While direct computational studies on this compound are not extensively documented in the provided results, analysis of closely related compounds allows for an informed understanding of the interactions likely governing its structure.

In the solid state, sulfonamides are known to exhibit a variety of non-covalent interactions. mdpi.com These interactions, though weaker than covalent bonds, are critical in determining the packing of molecules in a crystal lattice. For benzenesulfonamide derivatives, these interactions include van der Waals forces, π-π stacking, and various forms of hydrogen bonds, including C-H···O and C-H···π interactions. rsc.orgnih.gov

In a study of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, it was observed that the positioning of substituents on the benzene rings significantly affects the intermolecular interactions and the resulting crystal packing. mdpi.com This suggests that the meta position of the methoxy group in this compound will lead to a unique set of non-covalent interactions compared to its ortho or para counterparts. The interplay of these forces dictates the three-dimensional architecture of the crystal. researchgate.net For example, in some sulfonamide crystals, C-H···π interactions link molecules into layers. researchgate.net

Table 1: Key Non-Covalent Interactions in Related Benzenesulfonamide Derivatives

Interaction TypeDescriptionSignificance in Crystal Packing
π-π Stacking Attraction between aromatic rings.Influences the cofacial or displaced arrangement of molecules. vu.nl
C-H···O Weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom.Connects molecular chains into more complex networks. mdpi.com
C-H···π Interaction between a C-H bond and the π-system of an aromatic ring.Contributes to the formation of layered supramolecular structures. nih.gov

Hydrogen Bonding Networks

Hydrogen bonds are among the strongest and most directional non-covalent interactions, and they are fundamental to the structure of sulfonamides. The primary hydrogen bond donor in this compound is the amide group (N-H), while the sulfonyl oxygens (O=S=O) and the methoxy oxygen (O-CH₃) act as potential acceptors.

In the crystal structures of many sulfonamides, the most common hydrogen bonding motifs involve the N-H group and the sulfonyl oxygens. mdpi.com These interactions typically lead to the formation of either chains or dimers. The C(4) chain motif, formed by N-H···O=S hydrogen bonds, is a frequently observed pattern where molecules are linked head-to-tail. mdpi.comresearchgate.net Another common motif is the R²₂(8) dimer, where two molecules form a centrosymmetric pair through two N-H···O=S hydrogen bonds. mdpi.com

The presence of the methoxy group introduces an additional hydrogen bond acceptor site. In the crystal structure of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, the methoxy oxygen acts as the hydrogen bond acceptor, forming C(7) chains. mdpi.com This indicates that the methoxy group in this compound could also be involved in the hydrogen bonding network, potentially competing with the sulfonyl oxygens. A study on N-(2-Methoxyphenyl)benzenesulfonamide revealed the presence of an intramolecular N-H···O hydrogen bond, a feature that could also be considered for the 3-methoxy isomer. erciyes.edu.tr

The specific hydrogen bonding pattern adopted by this compound would depend on thermodynamic and kinetic factors during crystallization, but the fundamental interactions are well-established from studies of its analogues.

Table 2: Common Hydrogen Bonding Geometries in Sulfonamides

Donor (D)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)Resulting Motif
N-HO=S~2.2~170C(4) chain or R²₂(8) dimer
N-HO-CH₃ (methoxy)VariesVariesCan lead to C(7) chains mdpi.com
C-HO=SVariesVariesLinks primary motifs into 3D networks mdpi.com

Note: The values for distances and angles are approximate and can vary between different crystal structures.

Exploration of Biological Activities and Mechanistic Insights for N 3 Methoxyphenyl Benzenesulfonamide Derivatives Excluding Human Clinical Data

Enzyme Inhibition Studies of N-(3-Methoxyphenyl)benzenesulfonamide Analogues

The interaction of this compound derivatives with various enzymes has been a subject of scientific investigation to uncover potential therapeutic applications. These studies provide crucial insights into how structural modifications influence potency and selectivity.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Various isoforms are involved in numerous physiological processes, and their inhibition has therapeutic relevance in conditions like glaucoma, epilepsy, and cancer. nih.gov

Research into benzenesulfonamide (B165840) derivatives has identified isoform-selective inhibitors. A study involving 1,2,3-triazole incorporated benzenesulfonamides explored derivatives with substitution at the meta-position of the benzenesulfonamide ring. These compounds were evaluated for their inhibitory action against several human (h) CA isoforms. nih.gov Specifically, 3-substituted benzenesulfonamide derivatives generally showed weaker inhibition against hCA II compared to their 4-substituted (para) counterparts. nih.gov However, within this meta-substituted series, compound 10i (3-(5-(4-methoxyphenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide) emerged as the most potent hCA IV inhibitor with a Ki value of 64.4 nM, which was more effective than the standard reference drug Acetazolamide (Ki = 74.0 nM). nih.gov

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by meta-Substituted Benzenesulfonamide Derivatives nih.gov

Compound ID Derivative Structure hCA I Kᵢ (nM) hCA II Kᵢ (nM) hCA IV Kᵢ (nM)
10e 3-(5-(4-fluorophenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide 213.4 12.1 103.5
10h 3-(5-(3-bromo-4-methoxyphenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide >10000 258.9 125.1
10i 3-(5-(4-methoxyphenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide 235.6 125.7 64.4
10k 3-(5-(4-chlorophenyl)-4-(phenylsulphonyl)-1H-1,2,3-triazol-1-yl)benzenesulphonamide 197.3 14.8 94.7
AAZ Acetazolamide (Reference) 250.0 12.1 74.0

Note: The table presents data for benzenesulfonamides with a substitution at the 3-position of the primary sulfonamide ring, which is structurally analogous to the meta-position of the titular compound.

The glyoxalase system, comprising Glyoxalase I (Glx-I) and Glyoxalase II, is a critical cellular defense mechanism that detoxifies harmful metabolites like methylglyoxal. nih.gov Because cancer cells exhibit high metabolic rates and consequently overexpress Glx-I, this enzyme has become a significant target for anticancer drug development. nih.govnih.gov While research has been conducted on benzenesulfonamide derivatives as Glx-I inhibitors, particularly focusing on 1,4-benzenesulfonamide (para-substituted) analogues, specific data on the inhibitory activity of this compound derivatives is limited in the available literature. nih.gov Prior research has indicated the investigation of 1,3-diazenylbenzenesulfonamide (meta-substituted) derivatives as promising Glx-I inhibitors, suggesting that the meta-substitution pattern is of interest in this field, though detailed inhibitory constants for this specific subclass are not specified. nih.gov

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of bioactive metabolites involved in inflammation and other physiological responses. nih.govfigshare.com Inhibition of these enzymes is a strategy for developing anti-inflammatory drugs. Studies have been performed on N-substituted sulfonamides, though they have often focused on isomers other than the N-(3-methoxyphenyl) variant. For instance, research on N-(2-methoxyphenyl)benzenesulfonamide (the ortho-isomer) revealed that certain N-alkylated derivatives, such as N-butyl-N-(4, 5-dibromo-2-methoxyphenyl)benzene sulfonamide and N-pentyl-N-(4,5-dibromo-2-methoxy phenyl)benzenesulfonamide, exhibited good inhibitory potential against lipoxygenase. bioinfopublication.org However, direct inhibitory data for this compound derivatives against LOX is not detailed in the reviewed studies.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.com The potential of various compound classes, including sulfonamides, is being explored for this purpose. Research into N-substituted sulfonamides has included screening against these enzymes. A study on derivatives of N-(2-methoxyphenyl)benzenesulfonamide found that the compounds were generally inactive against acetylcholinesterase. bioinfopublication.org However, two specific analogues, N-isopropyl-N-(2-methoxyphenyl)benzenesulfonamide and N-benzyl-N-(2-methoxyphenyl)benzenesulfonamide, demonstrated inhibitory potential against butyrylcholinesterase. bioinfopublication.org Specific studies focusing on the cholinesterase inhibitory activity of this compound derivatives were not identified.

Urease is a nickel-containing enzyme that hydrolyzes urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to a pH increase. nih.govnih.gov In pathogenic bacteria like Helicobacter pylori, this activity is a key virulence factor, making urease inhibition a target for treating infections. researchgate.netmdpi.com While various classes of compounds, including different types of sulfonamides like (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide and benzenesulfonohydrazides, have been investigated as urease inhibitors, research specifically detailing the efficacy of this compound derivatives is not prominent in the existing literature. nih.govresearchgate.net

Antimicrobial Efficacy of this compound Derivatives

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a valuable scaffold in the development of new drugs to combat bacterial infections. bioinfopublication.org The mechanism often involves the inhibition of folic acid synthesis in bacteria. bioinfopublication.org

The antimicrobial potential of benzenesulfonamide derivatives is an active area of research. For example, newly synthesized thiazol-4-one-benzenesulfonamide derivatives have been evaluated for their antibacterial and anti-biofilm activities. nih.gov Certain para-substituted analogues in this class showed significant inhibition against Staphylococcus aureus and potent anti-biofilm activity against Klebsiella pneumoniae. nih.gov Another study on N-pyridin-3-yl-benzenesulfonamide demonstrated notable antimicrobial activity against Staphylococcus aureus, Salmonella typhi, and Escherichia coli. researchgate.net Despite this broad interest in sulfonamides, detailed studies focusing exclusively on the antimicrobial spectrum and minimum inhibitory concentration (MIC) values for derivatives of this compound are not extensively covered in the reviewed scientific literature.

Antibacterial Activity Against Gram-Positive Strains

Research into the antibacterial effects of benzenesulfonamide derivatives has shown activity against Gram-positive bacteria. For instance, certain novel benzenesulfonamide derivatives have been reported to be active against Staphylococcus aureus. nih.gov However, specific data regarding the minimum inhibitory concentration (MIC) for this compound and its direct analogues against Gram-positive strains are not specified in the reviewed studies.

Interactive Data Table: Antibacterial Activity of this compound Derivatives Against Gram-Positive Strains

Compound AnalogueBacterial StrainMIC (µg/mL)Reference
Data Not Available

Antibacterial Activity Against Gram-Negative Strains

Interactive Data Table: Antibacterial Activity of this compound Derivatives Against Gram-Negative Strains

Compound AnalogueBacterial StrainMIC (µg/mL)Reference
Data Not Available

Antifungal Activity

The antifungal potential of benzenesulfonamide derivatives has been noted against various fungal species, including Candida albicans and Aspergillus niger. nih.gov Some complex matrine-based benzenesulfonamide derivatives have demonstrated significant antifungal activity, with one compound showing a MIC value of 0.062 mg/mL against Candida albicans. nih.govmdpi.com However, specific antifungal activity data for this compound and its simpler analogues are not detailed in the available literature.

Interactive Data Table: Antifungal Activity of this compound Derivatives

Compound AnalogueFungal StrainMIC (µg/mL)Reference
Data Not Available

Anti-Biofilm Activity

Biofilms are a significant challenge in infectious diseases. While research is ongoing into agents that can inhibit biofilm formation, and some studies have explored the anti-biofilm potential of various compounds against bacteria like Staphylococcus epidermidis and Pseudomonas aeruginosa, there is no specific information available regarding the anti-biofilm properties of this compound or its derivatives in the reviewed scientific literature. nih.gov

Antiproliferative Activity of this compound Analogues Against Cancer Cell Lines (In Vitro Studies)

The most significant body of research for this compound analogues lies in their potential as anticancer agents. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of different cancer cell lines.

One study reported on a series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides, which includes a derivative with a 4-methoxy substituent on the benzenesulfonamide ring (Compound 5i). This compound, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, demonstrated notable antiproliferative activity against several cancer cell lines. researchgate.net

Interactive Data Table: Antiproliferative Activity of a 4-Methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide Analogue (Compound 5i)

Cell LineCancer TypeIC50 (µM)Reference
SK-N-MCNeuroblastoma25.2 ± 26.5 researchgate.net
MDA-MB-231Breast Cancer54.4 ± 21 researchgate.net
T-47DBreast Cancer19.7 ± 0.18 researchgate.net

Another study on benzenesulfonamide derivatives incorporating a thiazolone ring identified compounds with significant inhibitory effects against breast cancer cell lines MDA-MB-231 and MCF-7. For example, a derivative with a vanillin (B372448) tail (compound 4h) showed high potency with IC50 values of 1.56 µM and 1.52 µM against MDA-MB-231 and MCF-7, respectively. nih.gov

Mechanistic Investigations of Cell Growth Inhibition

The mechanisms underlying the antiproliferative activity of benzenesulfonamide derivatives are an active area of investigation. One of the primary mechanisms identified is the inhibition of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX. nih.govnih.gov These enzymes play a crucial role in regulating pH in the tumor microenvironment, and their inhibition can disrupt cancer cell survival and proliferation. For instance, certain thiazolone-benzenesulfonamide derivatives have shown significant inhibitory activity against CA IX. nih.gov

Another important mechanism of action for some benzenesulfonamide analogues is the inhibition of tubulin polymerization. Tubulin is a key component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis. A series of 4-methoxy-N-(1-naphthalene)benzenesulfonamide derivatives were designed as dual-target inhibitors of tubulin and STAT3, with one compound (DL14) showing a tubulin polymerization inhibition IC50 value of 0.83 µM. nih.gov

Selectivity against Cancerous vs. Normal Cell Lines

A critical aspect of cancer chemotherapy is the selective toxicity of drugs towards cancer cells while sparing normal, healthy cells. Several studies on benzenesulfonamide derivatives have addressed this by evaluating their cytotoxicity against normal cell lines.

In the study of thiazolone-benzenesulfonamide derivatives, a p-nitro aryl analogue was found to be 8.5 times more selective for normal breast cell line MCF-10A, while the vanillin-tailed analogue (4h) was 17.5 times more selective. nih.gov Another benzenesulfonamide derivative, AL106, was identified as a potential anti-glioblastoma compound with an IC50 of 58.6 µM and was found to be less toxic to non-cancerous cells compared to the standard chemotherapeutic agent, cisplatin. nih.gov This suggests that specific substitutions on the benzenesulfonamide scaffold can lead to a favorable selectivity profile.

Antioxidant Properties of this compound Compounds

The antioxidant potential of compounds is a significant area of investigation, as oxidative stress is implicated in numerous pathological conditions. Derivatives of benzenesulfonamide, particularly those incorporating methoxyphenyl moieties, have been evaluated for their ability to neutralize reactive oxygen species (ROS).

The antioxidant capacity of benzenesulfonamide derivatives has been quantified using various in vitro free radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable free radical, thus neutralizing it.

Styryl derivatives of N-(2-acetylphenyl)benzenesulfonamide have demonstrated notable free radical scavenging properties. mdpi.com In studies using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radical scavenging assays, these compounds showed significant activity. For instance, a derivative featuring a 5-styryl group on the 2-acetyl-4-(methylbenzene)sulfonamide scaffold exhibited moderate to significant antioxidant effects. mdpi.com The presence of the sulfonamide moiety itself can influence this activity. While the addition of a sulfonamide group to 2-amino-5-bromoacetophenone reduced its free radical scavenging activity in DPPH and NO assays, further modification with styryl groups enhanced the antioxidant potential. mdpi.com

Similarly, 3-methoxy aroylhydrazone derivatives have shown remarkable reactivity in systems containing superoxide (B77818) radicals and hypochlorous anions, with C50 values less than 3.7 μmol/L. nih.gov These findings suggest that the methoxy (B1213986) substitution plays a crucial role in the antioxidant profile of these molecules. nih.gov The mechanism often involves the stabilization of the resulting phenoxyl radical through resonance after the donation of a hydrogen atom. nih.govscienceopen.com

Table 1: Free Radical Scavenging Activity of Selected Benzenesulfonamide Derivatives

Compound/Derivative Assay IC50 (µM) Reference
2-Amino-5-bromoacetophenone (Precursor) DPPH 12.3 ± 0.21 mdpi.com
2-Amino-5-bromoacetophenone (Precursor) NO 7.4 ± 0.16 mdpi.com
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide DPPH 20.6 ± 0.42 mdpi.com
N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide NO 15.7 ± 0.20 mdpi.com
5-(4-Methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone DPPH 16.5 ± 0.31 mdpi.com
5-(4-Methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone NO 9.6 ± 0.45 mdpi.com
5-(4-Trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone DPPH 13.9 ± 0.10 mdpi.com
5-(4-Trifluoromethylstyryl)-2-(p-tolylsulfonamido)acetophenone NO 11.9 ± 0.31 mdpi.com
Ascorbic Acid (Standard) DPPH 4.65 ± 0.13 mdpi.com

IC50 represents the concentration required to scavenge 50% of the free radicals.

Anti-inflammatory Activity (In Vivo Animal Model Studies)

The anti-inflammatory potential of this compound derivatives has been investigated in established in vivo animal models. researchgate.net A common model used for this purpose is the carrageenan-induced paw edema test in rats, which mimics the acute inflammatory response. mdpi.comnih.gov

In one study, novel benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine were evaluated for their ability to reduce carrageenan-induced paw edema. researchgate.netmdpi.com The results indicated that these compounds exhibited potent anti-inflammatory effects, in some cases surpassing the efficacy of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). researchgate.netmdpi.com For example, at a dose of 200 mg/kg, one of the derivatives achieved a 99.69% inhibition of paw edema at the fourth hour, compared to 57.66% inhibition by indomethacin at 10 mg/kg. mdpi.com This significant anti-inflammatory action was associated with a reduction in pro-inflammatory cytokines and oxidative stress markers in the paw tissue. mdpi.com

Table 2: In Vivo Anti-inflammatory Activity of Benzenesulfonamide Derivatives in Carrageenan-Induced Rat Paw Edema

Compound Dose (mg/kg) Maximum Inhibition (%) (at 4 hours) Reference
Compound 1 200 96.31 mdpi.com
Compound 2 200 72.08 mdpi.com
Compound 3 200 99.69 mdpi.com
Indomethacin (Standard) 10 57.66 mdpi.com

DNA Binding Interactions of this compound Derivatives

The interaction of small molecules with DNA is a fundamental aspect of their potential biological activity. nih.gov Benzenesulfonamide-based compounds have been screened for their ability to bind to DNA, and the nature of these interactions has been explored. tandfonline.com

The mechanisms by which small molecules bind to DNA are generally categorized as either covalent binding, electrostatic interactions, or non-covalent interactions, which include intercalation (insertion between base pairs) and groove binding (fitting into the minor or major grooves of the DNA helix). nih.gov

For N-substituted benzenesulfonamide derivatives, studies suggest a preference for groove binding. tandfonline.com Molecular docking studies have shown that these compounds tend to locate in the minor groove of DNA. tandfonline.com The binding is often stabilized by hydrogen bonds forming between the oxygen atoms of the sulfonamide group and nucleotides within the groove, such as deoxyguanosine (DG). tandfonline.com

Spectroscopic methods, such as UV-visible absorption spectroscopy, are used to characterize these interactions. Groove binding typically results in a hypochromic effect (a decrease in absorbance) with little to no shift in the maximum wavelength (λmax), which is consistent with observations for some sulfonamide derivatives. nih.gov The binding affinity is quantified by the intrinsic binding constant (Kb). For a series of benzenesulfonamide-based imine compounds, Kb values were determined, with one derivative showing a binding constant of 3.10 × 10^4 M⁻¹. tandfonline.com This value is consistent with those reported for other known groove-binding agents. nih.gov

Receptor Ligand Binding Investigations (e.g., Kappa Opioid Receptor)

The structural framework of this compound suggests potential interactions with various biological receptors. Of particular interest is the kappa opioid receptor (κOR), a target for analgesics and therapies for addiction and mood disorders. chemrxiv.orgchemrxiv.org

Binding affinity (often expressed as the inhibition constant, Ki) measures how tightly a ligand binds to a receptor, while selectivity refers to its preference for one receptor subtype over others (e.g., kappa vs. mu or delta opioid receptors). nih.gov

While direct binding data for this compound at the κOR is not extensively detailed, studies on structurally related compounds provide valuable insights. For instance, derivatives of 3-aminomorphinan, which also feature a modified phenyl group, have been shown to be highly potent ligands for both mu (μ) and kappa (κ) opioid receptors. nih.gov A p-methoxyphenylamino derivative of cyclorphan, for example, displayed a Ki of 0.03 nM at the kappa receptor, indicating very high affinity. nih.gov

Similarly, research on akuammicine (B1666747) derivatives, which are selective κOR agonists, has identified compounds with nanomolar and sub-nanomolar binding affinities. chemrxiv.org For example, certain modifications to the akuammicine scaffold resulted in derivatives with Ki values as low as 0.087 nM and over 40,000-fold greater affinity for the κOR compared to the μOR. chemrxiv.org These findings highlight that the presence of specific aromatic moieties can be beneficial for high-affinity binding at the kappa opioid receptor. nih.gov

Table 3: Kappa Opioid Receptor (κOR) Binding Affinities of Structurally Related Compounds

Compound/Derivative Class Compound Example κOR Binding Affinity (Ki, nM) Selectivity (κ vs. μ) Reference
3-Aminomorphinan Derivative p-Methoxyphenylaminocyclorphan 0.03 High nih.gov
Akuammicine Derivative Compound 2 0.36 ~15,000-fold chemrxiv.org
Akuammicine Derivative Compound 3 0.087 ~40,000-fold chemrxiv.org

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a stronger binding affinity.

Structure Activity Relationship Sar Studies of N 3 Methoxyphenyl Benzenesulfonamide Derivatives

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the benzenesulfonamide (B165840) core and its N-aryl substituent have profound effects on the resulting derivative's biological activity and selectivity. Key determinants of activity include the position, type, and nature of the substituents on both aromatic rings.

Positional Isomerism and Selectivity: The spatial arrangement of substituents on the benzenesulfonamide ring is a critical factor for target selectivity. In a study of benzenesulfonamides designed as carbonic anhydrase (CA) inhibitors, a distinct difference in activity was observed between 3-substituted and 4-substituted analogs. nih.gov Many 4-substituted benzenesulfonamides demonstrated potent, low nanomolar inhibition against the hCA II isoform, whereas the corresponding 3-substituted analogs were significantly less effective against this target. nih.gov This highlights that the substituent's position on the benzenesulfonyl ring is a key pharmacophoric element that dictates isoform selectivity. nih.gov

Furthermore, the position of a substituent can significantly alter a molecule's three-dimensional conformation and intermolecular interactions. An analysis of the crystal structures of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers revealed that changing the nitro group's position from ortho- to meta- to para- on the benzenesulfonamide ring resulted in substantial differences in the C-S-N-C torsion angles. mdpi.com These conformational changes directly influence the molecular packing in the solid state and the nature of intermolecular hydrogen bonds, which are fundamental aspects of how a ligand interacts with a biological target. mdpi.com

Nature of Substituents and Biological Activity: The type of functional group introduced onto the scaffold directly influences the compound's biological profile. For instance, in an evaluation of benzenesulfonamide derivatives for cardiovascular effects, a derivative bearing a 4-(2-amino-ethyl) group was shown to decrease perfusion pressure and coronary resistance, an activity not observed with derivatives containing 2,5-dichloro-N-(4-nitro-phenyl) or 4-[3-(4-nitro-phenyl)-ureido] moieties. cerradopub.com.br

In the context of antimicrobial activity, modifications have also shown clear SAR trends. A study comparing various benzenesulfonamide derivatives found that p-toluenesulphonamide analogs (containing a methyl group at the 4-position of the benzenesulfonamide ring) possessed superior antimicrobial properties compared to the unsubstituted benzenesulphonamide analogs. frontiersin.org The activity against specific pathogens was highly dependent on the substituent, as detailed in the table below. frontiersin.org

Compound IDSubstituent (R)OrganismMinimum Inhibitory Concentration (MIC) (mg/mL)
4dp-toluenesulphonamide derivativeE. coli6.72
4hp-toluenesulphonamide derivativeS. aureus6.63
4abenzenesulphonamide derivativeP. aeruginosa6.67
S. typhi6.45
4fp-toluenesulphonamide derivativeB. subtilis6.63
4ep-toluenesulphonamide derivativeC. albicans6.63
A. niger6.28

Modifications on the N-Aryl Ring and Sulfonamide Nitrogen: Alkylation or acylation at the sulfonamide nitrogen provides another avenue for activity modulation. In a study on related N-(2-methoxyphenyl)benzenesulfonamide derivatives, N-alkylation was explored to enhance enzymatic inhibition. bioinfopublication.org Specifically, for inhibiting the lipoxygenase enzyme, an N-pentyl substituted derivative demonstrated greater potency than the corresponding N-butyl derivative, indicating that the length of the alkyl chain is a determinant of activity. bioinfopublication.org

Compound IDCompound NameLipoxygenase Inhibition (IC₅₀) µM
6dN-butyl-N-(4, 5-dibromo-2-methoxyphenyl)benzenesulfonamide90.81 ± 0.91
6eN-pentyl-N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide78.65 ± 0.85
Reference Standard (Baicalein)22.4 ± 1.3

A more advanced "dual-tail" approach has also been successfully utilized. In a series of benzenesulfonamide derivatives designed as CA inhibitors, appending a second hydrophilic tail (ethanolamine) to the core structure significantly improved the inhibitory activity against hCA IX and hCA XII isoforms by approximately five-fold when compared to a similar analog with only a single tail. nih.gov

Stereochemical Influence on Biological Efficacy of N-(3-Methoxyphenyl)benzenesulfonamide Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a critical role in the efficacy and selectivity of a drug. Chiral centers can lead to the existence of enantiomers, which are non-superimposable mirror images that can interact differently with chiral biological targets like enzymes and receptors. While specific studies focusing on the stereochemical influence on this compound derivatives are not widely reported in the literature, the principle is well-established for the broader class of sulfonamides. For many biologically active sulfonamides, it has been demonstrated that one enantiomer is significantly more potent or has a different activity profile than the other, underscoring the importance of controlling stereochemistry during drug design and synthesis.

Pharmacophore Elucidation for this compound Scaffolds

A pharmacophore model is an abstract representation of the essential molecular features—such as hydrophobic centers, aromatic rings, hydrogen bond acceptors, and hydrogen bond donors—that are necessary for a molecule to exert a specific biological activity. researchgate.net Elucidating the pharmacophore for the this compound scaffold is key to designing new derivatives with improved potency and selectivity.

Based on the structure and known biological activities of related compounds, a general pharmacophore model for this scaffold can be proposed:

Aromatic/Hydrophobic Regions: The structure contains two key aromatic rings—the benzenesulfonyl ring and the N-(3-methoxyphenyl) ring. These regions typically interact with hydrophobic pockets or engage in π-π stacking within the active site of a target protein.

Hydrogen Bond Donor: The sulfonamide N-H group is a critical hydrogen bond donor, frequently involved in anchoring the molecule to a key amino acid residue in the target's active site.

Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group (-SO₂-) are strong hydrogen bond acceptors. The oxygen of the methoxy (B1213986) (-OCH₃) group on the N-phenyl ring can also serve as a hydrogen bond acceptor.

Defined Spatial Arrangement: The true significance of the pharmacophore lies in the specific three-dimensional orientation of these features. The difference in selectivity observed between 3-substituted and 4-substituted benzenesulfonamides demonstrates that the spatial vector of a substituent relative to the core sulfonamide group is a critical pharmacophoric element. nih.gov For the this compound scaffold, the meta position of the methoxy group defines a precise location for a potential hydrogen bond acceptor or hydrophobic interaction, which will differ from that of an ortho or para substituted analog.

A successful pharmacophore model serves as a 3D query for searching chemical databases to identify novel compounds that match the essential features, thereby accelerating the discovery of new leads for drug development. researchgate.net

Applications of N 3 Methoxyphenyl Benzenesulfonamide in Other Research Domains

Utilization in Asymmetric Catalysis as Ligands or Organocatalysts

The development of novel catalysts is a cornerstone of modern organic synthesis, with a significant emphasis on enantioselective transformations. N-(3-Methoxyphenyl)benzenesulfonamide possesses structural features that make it an intriguing candidate for development into a chiral ligand or organocatalyst. The core structure contains a sulfonamide group, which is a well-established coordinating group for various transition metals. Furthermore, the two aromatic rings can be functionalized to introduce chirality and to modulate the steric and electronic properties of the molecule.

Although direct applications of this compound as a catalyst are not extensively reported, the broader class of sulfonamides has been successfully employed in asymmetric catalysis. For instance, chiral sulfonamide-based ligands have been used in transition-metal-catalyzed reactions to achieve high levels of enantioselectivity. The nitrogen and oxygen atoms of the sulfonamide group can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction.

In the realm of organocatalysis, bifunctional catalysts bearing a sulfonamide moiety have been shown to be effective in promoting asymmetric reactions. These catalysts often utilize the sulfonamide as a hydrogen-bond donor to activate a substrate, while another functional group on the catalyst acts as a Lewis base or acid to activate the reagent. The N-H bond of the sulfonamide in this compound could participate in such hydrogen-bonding interactions, suggesting its potential as a scaffold for new organocatalysts.

Table 1: Potential Asymmetric Catalytic Applications of this compound Derivatives

Catalytic SystemPotential ReactionRole of Sulfonamide Moiety
Chiral Transition Metal ComplexAsymmetric C-C bond formationBidentate ligand to create a chiral environment
Bifunctional OrganocatalystAsymmetric Michael additionHydrogen-bond donor to activate the electrophile
Chiral Brønsted Acid CatalystAsymmetric Mannich reactionProton donor to activate the imine

Potential in Advanced Materials Science with Specific Electronic or Optical Properties

The field of materials science is continually searching for new organic molecules with unique electronic and optical properties for applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The electronic properties of sulfonamide derivatives have been a subject of investigation, with studies revealing their potential as wide-bandgap semiconductors. researchgate.net The inherent electronic structure of the benzenesulfonamide (B165840) core, coupled with the electron-donating methoxy (B1213986) group on the phenyl ring of this compound, suggests that this compound could exhibit interesting photophysical properties.

Theoretical studies on related sulfonamide structures have shown that the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be tuned by modifying the substituents on the aromatic rings. researchgate.netvsu.ru This tunability is a crucial aspect in the design of organic materials for electronic applications. The methoxy group, being an electron-donating group, would be expected to raise the HOMO energy level of this compound, potentially influencing its charge-transport properties.

Furthermore, the rigid structure of this compound could lead to favorable packing in the solid state, which is another important factor for efficient charge transport in organic semiconductor devices. The potential for intermolecular hydrogen bonding through the sulfonamide N-H group could also influence the molecular arrangement and, consequently, the material's bulk electronic properties.

Table 2: Predicted Electronic Properties of this compound Based on Analogous Compounds

PropertyPredicted CharacteristicPotential Application
Band GapWide band gapHost material in OLEDs
HOMO Energy LevelRelatively high due to methoxy groupHole-transporting layer in OPVs
Molecular PackingOrdered due to potential H-bondingOrganic field-effect transistors (OFETs)
PhotoluminescencePotential for fluorescence in the UV-Vis regionEmissive layer in OLEDs

Role as Protecting Groups in Organic Synthesis

In multi-step organic synthesis, the protection of reactive functional groups is often a necessary strategy to prevent unwanted side reactions. The sulfonamide group is a well-established protecting group for amines due to its stability under a wide range of reaction conditions. The benzenesulfonyl group, in particular, is a robust protecting group that is resistant to many acidic and basic conditions, as well as to various oxidizing and reducing agents.

The this compound itself is a product of the protection of 3-methoxyaniline with benzenesulfonyl chloride. Conversely, the benzenesulfonyl group can be cleaved from the amine under specific reductive conditions, such as with sodium in liquid ammonia (B1221849) or with other strong reducing agents. This stability and selective removal make the benzenesulfonyl group a valuable tool in the synthetic chemist's arsenal.

While the primary use of the benzenesulfonyl group is for the protection of primary and secondary amines, related sulfonyl chlorides can also be used to protect other functional groups, such as alcohols and phenols. The choice of the specific sulfonyl chloride can influence the stability and the conditions required for deprotection, allowing for orthogonal protection strategies in complex syntheses.

Table 3: Protecting Group Characteristics of the Benzenesulfonyl Group

Functional Group ProtectedProtecting ReagentConditions for ProtectionConditions for DeprotectionStability
Primary/Secondary AminesBenzenesulfonyl chlorideBasic conditions (e.g., pyridine, NaOH)Reductive cleavage (e.g., Na/NH3, LiAlH4)High stability to acid, base, oxidation, reduction
AlcoholsBenzenesulfonyl chlorideBasic conditions (e.g., pyridine)Reductive cleavageHigh stability to acid, moderate to base

Future Directions and Emerging Research Avenues for N 3 Methoxyphenyl Benzenesulfonamide

Development of Novel Synthetic Routes

The efficient and versatile synthesis of N-(3-Methoxyphenyl)benzenesulfonamide and its derivatives is a cornerstone for advancing its research and application. While traditional methods involving the reaction of a benzenesulfonyl chloride with an aniline (B41778) derivative are well-established, the future of its synthesis lies in the development of more sustainable, efficient, and diverse methodologies.

Modern synthetic organic chemistry offers a toolkit of innovative reactions that are being increasingly applied to the synthesis of sulfonamides. Transition-metal catalyzed cross-coupling reactions, for instance, present a powerful strategy for the formation of the crucial C-N and S-N bonds. Palladium-catalyzed reactions, in particular, have shown promise in the synthesis of N-arylsulfonamides from nitroarenes and sodium arylsulfinates, offering a direct and efficient route. mdpi.com Furthermore, nickel-catalyzed photochemical synthesis provides another avenue for the formation of aryl- and diarylsulfonamides. nih.gov

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is another rapidly advancing area that holds significant potential for the derivatization of the this compound scaffold. mdpi.comresearchgate.net This approach allows for the modular and efficient assembly of complex molecular architectures by linking the core scaffold to various functional groups via a stable triazole ring. mdpi.comresearchgate.net This strategy not only facilitates the rapid generation of compound libraries for screening but also enables the introduction of diverse pharmacophores to modulate the biological activity and pharmacokinetic properties of the parent compound.

Rational Design of Highly Selective Biomolecular Ligands

The this compound scaffold serves as an excellent starting point for the rational design of highly selective ligands for a variety of biomolecular targets. The inherent modularity of the structure, with distinct aryl rings and a sulfonamide linker, allows for systematic modifications to optimize binding affinity and selectivity.

Structure-activity relationship (SAR) studies are a critical component of this design process. By systematically altering substituents on both the benzenesulfonamide (B165840) and the methoxyphenyl rings, researchers can probe the specific interactions between the ligand and its target. For example, the position and nature of substituents on the benzenesulfonamide ring have been shown to be crucial for achieving selectivity for different isoforms of carbonic anhydrase. nih.gov

The methoxy (B1213986) group on the phenyl ring is also a key determinant of activity and selectivity. Its position influences the electronic properties and the three-dimensional conformation of the molecule, which in turn affects its binding to the target protein. Studies on derivatives of this compound have demonstrated that this moiety can be a critical pharmacophoric element for potent inhibition of enzymes like 12-lipoxygenase and for achieving high selectivity for the kappa opioid receptor (KOR). nih.govnih.gov

The design of selective ligands often involves a "scaffold hopping" strategy, where the core this compound structure is modified to create novel chemotypes with improved properties. This can involve replacing one of the aromatic rings with a heterocyclic system or altering the linker between the two rings. nih.gov The ultimate goal is to develop ligands that interact with the target in a highly specific manner, minimizing off-target effects and improving the therapeutic index.

Exploration of New Biological Targets and Pathways

While the benzenesulfonamide moiety is a well-known pharmacophore, particularly in the context of carbonic anhydrase inhibitors, the this compound scaffold and its derivatives are being explored for their potential to modulate a growing number of new biological targets and pathways.

One of the most promising areas of research is in the field of oncology. Derivatives of benzenesulfonamide are being investigated as inhibitors of various kinases that are implicated in cancer progression. For instance, the tropomyosin receptor kinase A (TrkA) has emerged as a potential target for the treatment of glioblastoma, and benzenesulfonamide analogs are being developed as TrkA inhibitors. nih.gov Furthermore, the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII, remains a key strategy in cancer therapy, and the this compound scaffold provides a valuable starting point for the design of selective inhibitors. researchgate.net

Beyond cancer, this chemical scaffold is showing promise in the treatment of inflammatory and neurodegenerative diseases. For example, derivatives have been identified as potent inhibitors of 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory processes. nih.gov The development of selective 12-LOX inhibitors could offer new therapeutic options for conditions such as skin diseases and diabetes. nih.gov In the realm of neurodegenerative disorders, recent research has highlighted the potential of benzenesulfonamide derivatives as inhibitors of kynurenine (B1673888) 3-monooxygenase (KMO), an enzyme implicated in the pathogenesis of Huntington's disease. openpharmaceuticalsciencesjournal.com Additionally, the discovery of this compound derivatives as selective kappa opioid receptor (KOR) agonists opens up new avenues for the development of novel analgesics with potentially fewer side effects than current opioid medications. nih.gov

Integration of Advanced Computational Approaches in this compound Research

The integration of advanced computational approaches has become an indispensable tool in the research and development of this compound-based compounds. These in silico methods provide valuable insights into the molecular interactions that govern biological activity, thereby accelerating the drug discovery process.

Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to its target protein. openpharmaceuticalsciencesjournal.com This allows researchers to visualize the interactions between the this compound scaffold and the active site of a target enzyme or receptor, providing a rational basis for the design of more potent and selective inhibitors. For example, docking studies have been instrumental in understanding the binding modes of benzenesulfonamide derivatives to carbonic anhydrase isoforms and in identifying key residues for achieving selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are another powerful computational tool used to correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models, researchers can predict the activity of novel, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates. These models can identify key physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters, that are critical for biological activity.

More advanced computational methods, such as molecular dynamics (MD) simulations and free energy calculations, are also being increasingly employed. MD simulations can provide a dynamic picture of the ligand-protein complex, revealing conformational changes and the stability of binding over time. Free energy calculations, such as the Linear Interaction Energy (LIE) method, aim to provide a more accurate prediction of binding affinities.

The future of computational research in this area will likely involve the use of artificial intelligence and machine learning algorithms to analyze large datasets and to develop more accurate predictive models for bioactivity and pharmacokinetic properties. These advanced computational approaches, when used in synergy with experimental techniques, will undoubtedly play a pivotal role in unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Q. Table 1: Representative NMR Data (DMSO-d₆)

Proton Environmentδ (ppm)Multiplicity
Methoxy (-OCH₃)3.76Singlet
Sulfonamide NH10.16Broad singlet
Aromatic H (ortho to OCH₃)6.63–7.15Multiplet

Basic: How does the electronic nature of the 3-methoxyphenyl group influence the reactivity of this sulfonamide?

Methodological Answer:
The electron-donating methoxy group at the meta position enhances the nucleophilicity of the adjacent amine, facilitating electrophilic substitution reactions. However, steric hindrance from the bulky sulfonamide group can limit reactivity. Key observations include:

  • Substitution Reactions: Chlorine or nitro groups can be introduced via electrophilic aromatic substitution under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration) .
  • Oxidative Stability: The sulfonamide NH is resistant to oxidation, but the methoxy group can undergo demethylation under strong acidic/basic conditions .

Advanced: How can crystallographic disorder in this compound derivatives be resolved during structure refinement?

Methodological Answer:
Crystallographic disorder, common in flexible sulfonamide moieties, is addressed using:

  • SHELXL Refinement: The PART command partitions disordered atoms, and SIMU/RIGU restraints maintain reasonable geometry .
  • Twinned Data: For twinned crystals (e.g., pseudo-merohedral twinning), the TWIN/BASF commands in SHELXL refine twin fractions .
  • Case Study: A derivative with a twisted benzene ring showed 60:40 disorder, resolved using anisotropic displacement parameters and distance restraints .

Advanced: What strategies are employed to analyze contradictory biological activity data for sulfonamide derivatives?

Methodological Answer:
Contradictions in biological data (e.g., antimicrobial vs. inactive results) arise from:

  • Structural Variations: Minor substituent changes (e.g., Cl vs. OCH₃) drastically alter binding. Molecular docking (AutoDock Vina) against target proteins (e.g., E. coli dihydropteroate synthase) can rationalize disparities .
  • Assay Conditions: Varying pH or solvent (DMSO vs. aqueous buffer) affects solubility. Standardize protocols using controls like sulfamethoxazole.
  • Metabolite Interference: LC-MS/MS screens for metabolic byproducts (e.g., demethylated derivatives) that may inhibit/activate off-target pathways .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Prediction: Tools like SwissADME calculate LogP (lipophilicity), polar surface area (PSA), and bioavailability. For this compound:
    • LogP: ~3.2 (moderate permeability)
    • PSA: ~75 Ų (suggests moderate blood-brain barrier penetration)
  • Metabolism Prediction: CYP450 isoforms (e.g., CYP2C9) are modeled using StarDrop’s P450 module.
  • Toxicity: ProTox-II predicts potential hepatotoxicity (probability score: 0.72) due to sulfonamide-related idiosyncratic reactions .

Advanced: What experimental designs reconcile discrepancies in synthetic yields for analogous sulfonamides?

Methodological Answer:
Yield variations (e.g., 53% vs. 70%) are addressed via:

  • Design of Experiments (DoE): Use a factorial design to test variables: solvent polarity (THF vs. DMF), base strength (Et₃N vs. NaOH), and stoichiometry.
  • In Situ Monitoring: ReactIR tracks sulfonamide formation in real time, identifying incomplete reactions or side-product formation .
  • Byproduct Analysis: LC-MS identifies dimers or hydrolyzed sulfonyl chlorides, guiding stoichiometric adjustments.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.